4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid
Description
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a trifluoroacetylated amino group at the 4-position and a carboxylic acid moiety at the 3-position of the pyridine ring.
Properties
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-1-2-12-3-4(5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOSSOQKNLHVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 4-aminopyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The trifluoroacetyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Properties:
Pyridine derivatives have also been investigated for their anti-inflammatory effects. The presence of the trifluoroacetyl group may modulate the activity of enzymes involved in inflammatory pathways. Experimental data suggest that compounds with similar structures can reduce inflammation markers in vitro and in vivo models .
Cancer Research:
There is ongoing research into the potential anticancer properties of pyridine-based compounds. The unique electronic properties conferred by the trifluoroacetyl group may influence the interaction of these compounds with biological targets involved in cancer progression. Some studies have indicated that these compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action .
Agricultural Applications
Pesticides and Herbicides:
The structural features of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid make it a candidate for development as a pesticide or herbicide. The trifluoroacetyl moiety may enhance the compound's efficacy against specific pests or weeds by affecting their metabolic pathways. Research into similar compounds has shown promising results in controlling pest populations while minimizing environmental impact .
Plant Growth Regulators:
There is potential for this compound to act as a plant growth regulator. Compounds with pyridine structures have been noted to influence plant growth and development processes, such as root elongation and flowering time. The trifluoroacetyl group might play a role in modulating these biological activities .
Material Science
Polymer Chemistry:
In material science, derivatives of pyridine are being explored for their utility in synthesizing advanced materials. The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance. Research has indicated that fluorinated compounds generally improve the performance characteristics of polymers used in high-performance applications .
Nanotechnology:
The compound's unique properties make it suitable for applications in nanotechnology, particularly in the design of nanoscale devices or drug delivery systems. Its ability to interact with biological molecules can be harnessed for targeted drug delivery mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The pyridine ring and carboxylic acid group also contribute to its overall activity by facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid and its structural analogs:
Key Observations:
- Structural Differences: The trifluoroacetyl group in the target compound introduces a reactive amide bond, distinguishing it from the simpler trifluoromethyl group in 4-(trifluoromethyl)-3-pyridinecarboxylic acid .
- Handling Requirements : All compounds necessitate stringent safety measures (e.g., gloves, eye protection) due to reactive functional groups. The trifluoroacetyl group may increase sensitivity to hydrolysis compared to trifluoromethyl analogs .
- Regulatory Gaps: Limited data exist for the target compound, but its analogs adhere to regional safety standards (e.g., GB/T 16483-2008 in China) .
Biological Activity
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid is an organic compound characterized by the presence of a trifluoroacetyl group linked to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoroacetyl group enhances the compound's binding affinity to enzymes and receptors, facilitating modulation of biological pathways. The pyridine ring and carboxylic acid group contribute to its overall activity by promoting interactions with various biomolecules.
Antimicrobial Properties
Research indicates that compounds containing trifluoroacetyl groups often exhibit antimicrobial activity. For instance, studies have shown that similar pyridine derivatives demonstrate effectiveness against a range of bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further research in oncology .
Comparative Analysis
To understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar structures.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Trifluoroacetyl + pyridine + carboxylic acid | Antimicrobial, anticancer potential |
| 4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid | Trifluoroacetyl + benzoic acid | Moderate antimicrobial activity |
| 6-chloro-4-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid | Chlorine substitution + trifluoroacetyl | Enhanced cytotoxicity against certain cancer lines |
This table illustrates how the trifluoroacetyl group influences the biological activities of these compounds. The presence of additional functional groups can significantly alter their efficacy and selectivity against various biological targets.
Research Findings
Several studies have explored the biological activities associated with this compound:
- Antimicrobial Activity : A study demonstrated that derivatives with trifluoroacetyl groups showed improved antimicrobial properties compared to their non-fluorinated counterparts. The mechanism involved disruption of bacterial membrane integrity .
- Cytotoxic Effects : In vitro assays indicated that this compound exhibited cytotoxic effects on specific cancer cell lines. The observed IC50 values suggest significant potential for development as an anticancer agent .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that the trifluoroacetyl moiety enhances solubility and bioavailability, which are critical for therapeutic applications.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains (e.g., E. coli, S. aureus), this compound was tested for its Minimum Inhibitory Concentration (MIC). Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties focused on the compound's effect on breast cancer cells (MCF-7). The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .
Q & A
Q. How can this compound serve as a precursor for bioactive analogs?
- Derivatization Strategies :
- Amide Formation : React the carboxylic acid with amines (e.g., benzylamine) using EDC/HCl to generate prodrug candidates ().
- Fluorine-SCAN : Replace the trifluoroacetyl group with other fluorinated moieties (e.g., CFSO-) to modulate potency and logP.
- Fragment-Based Design : Use the pyridine core as a fragment in library synthesis for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
